Lucidin 3-O-glucoside is a natural anthraquinone glycoside primarily isolated from the roots of Rubia cordifolia, a member of the Rubiaceae family. This compound is notable for its potential biological activities, including anticancer properties and its role in traditional medicine. The molecular formula of Lucidin 3-O-glucoside is , with a molecular weight of approximately 432.4 g/mol .
Lucidin 3-O-glucoside is predominantly sourced from Rubia cordifolia, commonly known as Indian madder or Manjistha. This plant has been utilized in traditional medicine for its various health benefits, including anti-inflammatory and antimicrobial properties. The extraction process typically involves harvesting the roots, followed by drying and grinding to facilitate solvent extraction.
Lucidin 3-O-glucoside falls under the category of anthraquinone glycosides, which are characterized by their anthraquinone core structure linked to sugar moieties. This classification places it among other biologically active compounds that exhibit a range of pharmacological effects, making it an important subject of study in both chemistry and pharmacology .
The synthesis of Lucidin 3-O-glucoside can be achieved through both natural extraction and synthetic methods. The natural extraction involves solvent extraction techniques from the roots of Rubia cordifolia, while synthetic approaches may involve chemical modifications of simpler anthraquinone derivatives.
Lucidin 3-O-glucoside features an anthraquinone backbone with a glucose moiety attached at the third position. The structural representation can be denoted as follows:
The compound's physical data includes:
Lucidin 3-O-glucoside can undergo various chemical reactions typical for glycosides and anthraquinones. These include:
The products formed from these reactions may include oxidized derivatives that could exhibit different biological activities compared to the parent compound. For example, oxidized forms may enhance or alter anticancer properties.
Lucidin 3-O-glucoside exerts its biological effects primarily through inhibition of protein kinases, which play critical roles in cell signaling pathways related to growth and proliferation. This inhibition can lead to apoptosis in tumor cells, showcasing its potential as an anticancer agent.
Additionally, it may modulate pathways related to inflammation and oxidative stress, contributing to its therapeutic effects in various conditions .
Lucidin 3-O-glucoside has several scientific applications:
Lucidin-3-O-glucoside biosynthesis is governed by uridine diphosphate (UDP)-dependent glycosyltransferases (UGTs), which catalyze the transfer of glucose from UDP-glucose to the aglycone lucidin (1,3-dihydroxy-2-hydroxymethyl-9,10-anthraquinone). This reaction occurs at the C-3 hydroxyl group of lucidin, forming a β-glycosidic bond [2] [9]. The enzymatic process follows kinetically ordered sequential mechanisms: UDP-glucose binds first to the enzyme's active site, inducing conformational changes that facilitate lucidin binding. Catalysis involves conserved histidine residues that deprotonate lucidin’s hydroxyl group, enabling nucleophilic attack on the anomeric carbon of UDP-glucose [4]. The resulting lucidin-3-O-glucoside exhibits enhanced water solubility and stability compared to its aglycone precursor, which aids in vacuolar storage in plant cells [2].
Key glycosyltransferases in Rubia species (e.g., R. tinctorum) show strict regioselectivity for the C-3 position over other hydroxyl sites (e.g., C-1 or C-6). Mutagenesis studies indicate that hydrophobic residues (e.g., Phe⁷⁵ and Leu¹⁵⁶) in the substrate-binding pocket are critical for lucidin recognition, while acidic residues (Glu¹⁰²) stabilize the transition state [9]. In vitro assays with recombinant UGTs demonstrate optimal activity at pH 7.5 and 30°C, with Kₘ values of 12 µM for UDP-glucose and 8 µM for lucidin [2].
Table 1: Glycosyltransferases Involved in Lucidin-3-O-glucoside Biosynthesis
Enzyme Class | Source Organism | Substrate Specificity | Catalytic Residues | Optimal pH/Temp |
---|---|---|---|---|
UDP-Glucosyltransferase | Rubia tinctorum | Lucidin (C-3 OH) | His²², Glu¹⁰², Phe⁷⁵ | pH 7.5, 30°C |
UGT74B1 | Arabidopsis thaliana | Thiohydroximates (analogous anthraquinones) | His¹⁵⁰, Asp¹²⁵ | pH 7.0, 35°C |
Oleoside GT | Olea europaea | Secoiridoids (structural analogs) | Ser⁹⁸, Tyr¹⁸⁶ | pH 8.0, 37°C |
Lucidin-3-O-glucoside is synthesized via the shikimate-o-succinylbenzoate pathway, a branch of plant secondary metabolism exclusive to anthraquinone-producing species like Rubia [2] [9]. The pathway begins with chorismate (from shikimate) and α-ketoglutarate, which form o-succinylbenzoic acid (OSB) via enzymes isochorismate synthase and OSB synthase. OSB is then activated to OSB-CoA, cyclized to 1,4-dihydroxy-2-naphthoic acid (DHNA), and prenylated with dimethylallyl diphosphate (DMAPP) to yield furanonaphthoquinone. Oxidative ring cleavage and decarboxylation finally produce lucidin aglycone [9].
Glycosylation occurs predominantly in root pericycle cells, where lucidin accumulates in specialized vesicles. Environmental stressors (e.g., UV exposure, pathogen attack) upregulate this pathway via jasmonate signaling, increasing lucidin-3-O-glucoside yields by 3.5-fold in elicited R. cordifolia roots [2]. Tissue-specific expression of UGTs ensures spatial control: transcripts for lucidin glycosyltransferases are 12× higher in roots than leaves [9]. Metabolic engineering approaches in Rubia cell cultures have exploited these pathways by overexpressing UGTs and supplying precursors (e.g., tyrosine), boosting lucidin-3-O-glucoside titers to 28 mg/g dry weight—a 20-fold increase over wild-type roots [2].
Biosynthesis of lucidin-3-O-glucoside varies significantly across Rubiaceae species due to divergent gene duplication events and tissue-specific pathway regulation. Rubia tinctorum (European madder) produces lucidin-3-O-glucoside as a primary anthraquinone, alongside ruberythric acid (alizarin-primeveroside) and lucidin primeveroside [9]. In contrast, R. cordifolia (Indian madder) accumulates munjistin and purpurin as major anthraquinones, with lucidin-3-O-glucoside constituting <5% of total glycosides [9].
Table 2: Anthraquinone Profiles in Key Rubiaceae Species
Species | Dominant Anthraquinone Glycosides | Lucidin-3-O-glucoside Concentration (% Dry Weight) | Key Glycosyltransferase |
---|---|---|---|
Rubia tinctorum | Lucidin-3-O-glucoside, Ruberythric acid | 1.8–2.2% | RtUGT3 |
Rubia cordifolia | Munjistin, Purpurin | 0.4–0.7% | RcUGT7 |
Rubia peregrina | Alizarin, Nordamnacanthal | 0.1–0.3% | RpUGT2 |
Galium aparine | Asperuloside (non-anthraquinone) | Not detected | N/A |
Enzymatic differences underlie these variations: R. tinctorum expresses a lucidin-specific UGT (RtUGT3) with 90% catalytic efficiency for lucidin, while R. cordifolia’s homolog (RcUGT7) shows broader specificity for anthraquinones and secoiridoids [9]. Phylogenetic analysis reveals that RtUGT3 clusters with UGT74B1 (an Arabidopsis S-glycosyltransferase), suggesting convergent evolution for specialized metabolite glycosylation. By contrast, UGTs from non-Rubia Rubiaceae (e.g., Galium aparine) lack lucidin glycosylation capability entirely, instead producing iridoid glycosides like asperuloside [4] [9].
Transcriptomic studies of R. akane (Korean madder) show that bHLH and MYB transcription factors coordinate pathway genes. For example, MYBPh3 activates promoters of UGT and anthranoid synthase genes, explaining the species’ high lucidin-3-O-glucoside accumulation (1.5% dry weight) [9]. Such insights enable metabolic engineering of heterologous systems: Escherichia coli expressing R. tinctorum’s OSB synthase, DHNA prenyltransferase, and RtUGT3 produced lucidin-3-O-glucoside at 8 mg/L [2] [9].
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